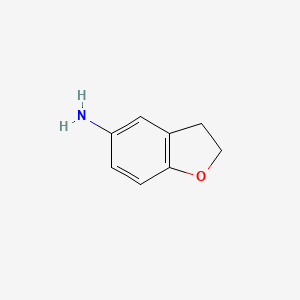

2,3-Dihydrobenzofuran-5-amine

説明

Significance of the Dihydrobenzofuran Core as a Privileged Structural Motif in Synthetic and Natural Product Chemistry

The 2,3-dihydrobenzofuran core is recognized as a privileged structure, a molecular framework that can bind to multiple, often unrelated, biological targets. nih.govnih.gov This characteristic makes it a highly valuable scaffold in the design of novel therapeutic agents. nih.gov The dihydrobenzofuran nucleus is a fundamental component of numerous natural products, many of which exhibit significant biological activities. researchgate.netsioc-journal.cnrsc.orgrsc.orgnih.gov

The versatility of the dihydrobenzofuran scaffold is evident in the diverse range of natural products that contain this motif. These compounds are often isolated from plants and fungi and are classified into various chemical classes, including alkaloids, neolignans, and isoflavonoids. researchgate.net The inherent biological activities associated with these natural products have spurred considerable interest in the synthesis of dihydrobenzofuran derivatives. sioc-journal.cnrsc.orgnih.gov Synthetic efforts have focused on developing efficient methods for constructing this heterocyclic system to explore new chemical space and generate novel compounds with potential therapeutic applications. rsc.orgrsc.orgaablocks.com

Table 1: Examples of Natural Products Containing the 2,3-Dihydrobenzofuran Core

| Natural Product | Source | Biological Activity | Reference |

|---|---|---|---|

| (+)-Decursivine | Rhaphidophora decursiva | Antimalarial | researchgate.net |

| Lithospermic acid | Salvia miltiorrhiza | Anti-HIV, Hepatoprotective | rsc.org |

| Pterocarpans | Legumes | Antifungal, Anti-inflammatory | rsc.org |

| (+)-Conocarpan | Piper species | Antifungal | researchgate.netrsc.org |

| Rocaglamide | Aglaia species | Anticancer | researchgate.net |

| Furaquinocin A | Streptomyces species | Antitumor | researchgate.net |

Overview of Strategic Importance in Medicinal Chemistry and Materials Science

The strategic importance of the 2,3-dihydrobenzofuran scaffold, and specifically 2,3-dihydrobenzofuran-5-amine, extends across medicinal chemistry and materials science. In medicinal chemistry, this scaffold serves as a key building block for the development of new pharmaceutical agents due to its proven ability to interact with a variety of biological targets. nih.govrsc.orgnih.gov The amine functional group at the 5-position of this compound provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.

Derivatives of 2,3-dihydrobenzofuran have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and neuroprotective agents. nih.gov For instance, the dihydrobenzofuran core has been utilized to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov Furthermore, the scaffold is present in drugs like prucalopride, used for treating constipation, and efaroxan, an α2-adrenoceptor antagonist. nih.gov

In the realm of materials science, the unique electronic and structural properties of the this compound scaffold make it a valuable component in the design of novel organic materials. The aromatic system and the potential for hydrogen bonding and other intermolecular interactions allow for the creation of materials with specific optical, electronic, or self-assembly properties. While the applications in this field are still emerging, the versatility of the scaffold suggests significant potential for its use in areas such as organic electronics and functional polymers.

Table 2: Key Data for this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-amine | thermofisher.comsigmaaldrich.com |

| CAS Number | 42933-43-7 | thermofisher.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C₈H₉NO | thermofisher.com |

| Molecular Weight | 135.17 g/mol | sigmaaldrich.com |

| Appearance | White to light brown powder | thermofisher.com |

| Melting Point | 80°C to 84°C | thermofisher.com |

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMADHMYUJFMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397167 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42933-43-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dihydrobenzofuran-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Key routes include cyclization of substituted phenols with amines under acidic conditions (e.g., HBr/H₂O reflux) or multi-step sequences involving halogenation, aldehyde coupling, and reductive amination . Yield optimization often requires precise temperature control (e.g., −78°C for n-BuLi reactions) and solvent selection (THF for intermediates, CH₃CN for AgCN-mediated steps). Purity can be enhanced via LiAlH₄ reduction to remove carbonyl byproducts .

Q. How are structural isomers of this compound differentiated using spectroscopic techniques?

- Methodological Answer : NMR (¹H/¹³C) and IR spectroscopy are critical. For example, the dihydrobenzofuran core shows distinct coupling patterns in ¹H NMR (e.g., 2,3-dihydro protons as triplets at δ 3.0–4.0 ppm). Substituent effects (e.g., methoxy groups at C5) shift aromatic proton signals downfield . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers like 5-methoxy vs. 6-methyl derivatives .

Q. What are the typical applications of this compound derivatives in medicinal chemistry?

- Methodological Answer : Derivatives serve as precursors for bioactive molecules. For instance, trifluoromethoxy-substituted analogs exhibit CNS activity , while carboxylate esters (e.g., methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate) are explored as protease inhibitors . Biological screening involves in vitro assays (e.g., receptor binding) followed by SAR studies to optimize substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound analogs?

- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR) may arise from dynamic stereochemistry or impurities. Strategies include:

- Variable-temperature NMR to detect conformational changes.

- HPLC-MS to identify trace byproducts (e.g., chlorinated impurities from SOCl₂ steps) .

- X-ray crystallography for unambiguous structural confirmation, as seen in benzofuroquinazolinone analogs .

Q. What experimental design considerations are critical for optimizing enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer :

- Catalyst selection : Chiral ligands (e.g., BINOL) in asymmetric hydrogenation or enzymatic resolution (e.g., lipases) improve enantiomeric excess (ee) .

- Reaction monitoring : Chiral HPLC or polarimetry tracks ee during kinetic resolution.

- Scale-up challenges : Solvent choice (e.g., ether vs. THF) impacts diastereomer separation during LiAlH₄ reduction .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Trifluoromethyl or nitro substituents at C5 enhance electrophilicity, facilitating Suzuki-Miyaura couplings .

- Steric hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl) require Pd/XPhos catalysts for Buchwald-Hartwig aminations .

- Computational modeling : DFT studies predict regioselectivity in Ullmann-type couplings .

Q. What strategies mitigate decomposition of this compound hydrochloride during storage or biological assays?

- Methodological Answer :

- Storage : Lyophilization under argon and storage at −20°C in amber vials prevent hydrolysis .

- Buffering : Use phosphate-buffered saline (pH 7.4) to avoid acid-catalyzed ring-opening in vitro .

- Stability studies : Accelerated aging tests (40°C/75% RH) with LC-MS monitoring identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。